7-Chloro-8-methyl-2-propylquinolin-4-amine
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Overview
Description
7-Chloro-8-methyl-2-propylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2-propylquinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases . Another approach utilizes ultrasound irradiation to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ green chemistry principles, such as ultrasound irradiation and transition metal-catalyzed reactions, to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Modifications of the quinoline ring to introduce different functional groups.
Cycloaddition: Formation of cyclic compounds through reactions with dienes or other unsaturated compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
7-Chloro-8-methyl-2-propylquinolin-4-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2-propylquinolin-4-amine involves interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by inhibiting key biological pathways, leading to antimicrobial, antimalarial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound with diverse biological activities.
4-Aminoquinoline: A derivative with significant antimicrobial properties
Uniqueness
7-Chloro-8-methyl-2-propylquinolin-4-amine stands out due to its unique substitution pattern, which enhances its biological activity and selectivity compared to other quinoline derivatives .
Biological Activity
7-Chloro-8-methyl-2-propylquinolin-4-amine is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly malaria, cancer, and infections.
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClN2, with a molecular weight of approximately 220.70 g/mol. Its structure includes:
- A chlorine atom at the 7-position,
- A methyl group at the 8-position,
- A propyl group at the 2-position of the quinoline ring.
These structural features are critical for its biological activity and interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
Antimalarial Activity
This compound has shown promising results in antimalarial studies. Its mechanism of action primarily involves:
- Interference with heme detoxification processes in malaria parasites, leading to toxic heme accumulation and subsequent parasite death. This mechanism is crucial for developing new antimalarial agents .
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties. The structure allows for modifications that could enhance its efficacy against cancer cells, making it a candidate for further research in oncology .
Antimicrobial Activity
There are indications that this compound may exhibit antimicrobial properties, although more research is needed to fully elucidate its spectrum of activity against various pathogens .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, allowing for the efficient production of this compound and its derivatives. Research has demonstrated that specific structural modifications can significantly enhance biological activity.
Table: Comparison of Quinoline Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Aminoquinoline | Amino group at position 4 | Antimalarial |
4-Methylaminoquinoline | Methyl group at position 4 | Anticancer |
7-Chloroquinoline | Chlorine at position 7 | Antimicrobial |
6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial |
5-Fluoroquinoline | Fluorine at position 5 | Antiviral |
This table illustrates how specific substitutions can influence biological activity within the quinoline family .
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline-based compounds, including:
- In vitro Studies : A study evaluated the antimalarial effects using the pLDH assay on cultured malaria parasites. The results indicated a significant reduction in parasitemia levels when treated with this compound .
- Structure Activity Relationship (SAR) Analysis : Research focused on identifying optimal side chains for increased activity against malaria. The findings suggested that compounds with specific hydrophobic characteristics showed enhanced efficacy .
- Metabolic Stability Studies : Investigations into the metabolic pathways revealed that N-dealkylation was a major route of metabolism for quinoline derivatives, impacting their pharmacokinetic profiles .
Properties
CAS No. |
1189105-56-3 |
---|---|
Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
7-chloro-8-methyl-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-4-9-7-12(15)10-5-6-11(14)8(2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
UQXCWPKWOWEBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=C(C2=N1)C)Cl)N |
Origin of Product |
United States |
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